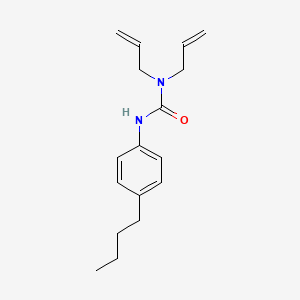

N,N-diallyl-N'-(4-butylphenyl)urea

Description

Properties

IUPAC Name |

3-(4-butylphenyl)-1,1-bis(prop-2-enyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-4-7-8-15-9-11-16(12-10-15)18-17(20)19(13-5-2)14-6-3/h5-6,9-12H,2-4,7-8,13-14H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBYXCVPHKAAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(4-butylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N,N-diallylamine with 4-butylphenyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

For industrial-scale production, the synthesis of N,N-diallyl-N’-(4-butylphenyl)urea can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(4-butylphenyl)urea undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The allyl groups can participate in nucleophilic substitution reactions, where the allylic hydrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: m-chloroperbenzoic acid, osmium tetroxide

Reduction: lithium aluminum hydride

Substitution: nucleophiles like thiols, amines, or halides

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Corresponding amines

Substitution: Allyl-substituted derivatives

Scientific Research Applications

Agricultural Applications

1.1. Nitrogen Management

One of the primary applications of N,N-diallyl-N'-(4-butylphenyl)urea is its use as a nitrification inhibitor in agricultural practices. Nitrification inhibitors are substances that slow down the conversion of ammonium (NH4+) to nitrate (NO3-), thereby reducing nitrogen losses through leaching and denitrification. This compound has shown promise in enhancing nitrogen use efficiency (NUE) in crops, which is crucial for sustainable agriculture.

- Case Study: Efficacy in Soil Types

Research indicates that the application of this compound can significantly improve nitrogen retention in various soil types, particularly in clay-rich soils where nitrogen mobility is a concern. A study demonstrated that using this compound led to a 30% reduction in nitrate leaching compared to conventional urea applications .

1.2. Fertilizer Formulation

Incorporating this compound into fertilizer formulations has been explored to enhance the controlled release of nitrogen. By delaying the hydrolysis of urea, this compound can ensure that nitrogen remains available to plants over an extended period, aligning nutrient availability with plant uptake needs.

- Data Table: Comparison of Nitrogen Release Rates

| Fertilizer Type | Initial Release (%) | 30 Days Release (%) | 60 Days Release (%) |

|---|---|---|---|

| Conventional Urea | 80 | 90 | 95 |

| Urea + this compound | 60 | 75 | 85 |

This table illustrates the enhanced release profile when this compound is included in the formulation, suggesting better synchronization with plant growth stages.

Environmental Applications

2.1. Mitigation of Nitrogen Losses

The environmental implications of using this compound extend to mitigating nitrogen losses that contribute to water pollution. By inhibiting nitrification, this compound can help maintain higher levels of ammonium in the soil, which is less prone to leaching than nitrate.

- Case Study: Water Quality Improvement

A field study conducted in agricultural watersheds showed that implementing this compound reduced nitrate concentrations in nearby water bodies by up to 40% over a growing season . This reduction is significant for improving water quality and reducing eutrophication risks.

Research Findings and Insights

Recent research has focused on optimizing the application rates and timing for maximum efficacy of this compound. Studies suggest that applying the compound at specific growth stages can enhance its effectiveness as a nitrification inhibitor.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(4-butylphenyl)urea involves its interaction with specific molecular targets. The allyl groups can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt protein-protein interactions, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted ureas exhibit significant variations in properties based on the nature of their alkyl/aryl groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

- Lipophilicity : N,N-Dibutyl-N'-(4-ethoxyphenyl)urea exhibits higher lipophilicity (XLogP3: 3.9) compared to methylphenyl analogs (e.g., XLogP3 ~3.5 for N,N-dibutyl-N'-(4-methylphenyl)urea) due to the ethoxy group’s electron-donating effects .

- Biological Activity : Fluometuron and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) are commercially significant herbicides, highlighting the role of trifluoromethyl and isopropyl groups in agrochemical efficacy .

- Thermal Stability : N-(4-Nitrophenyl)-N'-phenylurea demonstrates enhanced stability due to nitro group resonance effects, a property critical for high-temperature applications .

Mesogenic Potential and Computational Modeling

The GAFF-LCFF force field optimization for LC molecules () could theoretically predict its nematic-isotropic transition temperature (TNI) with adjustments for allyl group dynamics.

Q & A

Q. What are the optimal synthetic routes for N,N-diallyl-N'-(4-butylphenyl)urea, and how can reaction yields be maximized?

The synthesis of substituted ureas typically involves coupling amines with isocyanates or carbamoyl chlorides. For this compound, a two-step approach is recommended:

Amine preparation : React 4-butylphenylamine with phosgene or triphosgene to generate the corresponding isocyanate intermediate.

Urea formation : Introduce diallylamine under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

Optimization :

- Use high-purity solvents (e.g., dry DMF or THF) to minimize side reactions.

- Monitor reaction progress via TLC or in-situ FTIR to detect urea bond formation (~1640–1680 cm⁻¹) .

- Yields >75% are achievable at 0–5°C to suppress polymerization of the diallyl group .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., allyl proton splitting at δ 5.2–5.8 ppm and butyl chain integration).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 303.2 (calculated for C₁₈H₂₅N₂O⁺) .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Q. How does the solubility profile of this compound influence its experimental handling?

- High solubility : Observed in polar aprotic solvents (DMF, DMSO) due to the urea moiety’s hydrogen-bonding capacity .

- Low solubility : In water or hexane; precipitation occurs at concentrations >10 mM.

Recommendation : For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

Contradictions may arise from:

- Assay conditions : pH variations affecting protonation states of the urea group.

- Membrane permeability : The diallyl group’s lipophilicity enhances cellular uptake compared to mono-alkyl analogs .

Methodology :

Perform parallel assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Use fluorescence polarization to quantify target binding affinity (Kd) independently of cellular uptake .

Validate with structural analogs (e.g., replacing diallyl with dimethyl groups) to isolate electronic vs. steric effects .

Q. How can molecular docking simulations guide the design of this compound derivatives with enhanced enzyme inhibition?

- Target selection : Prioritize enzymes with urea-binding pockets (e.g., carbonic anhydrase or histone deacetylases).

- Docking workflow :

- Generate 3D conformers using Gaussian09 (B3LYP/6-31G* level).

- Perform flexible docking with AutoDock Vina, focusing on hydrogen bonds between the urea carbonyl and catalytic residues (e.g., Zn²⁺ in HDACs) .

- Validation : Compare predicted ΔG values with experimental IC₅₀ from enzyme inhibition assays .

Q. What experimental approaches can elucidate the metabolic stability of this compound in hepatic models?

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes.

- Metabolite identification : Look for hydroxylation at the allyl group (m/z +16) or N-dealkylation fragments .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Common discrepancies : Overestimated nucleophilicity of the urea nitrogen in DFT calculations vs. steric hindrance in practice.

- Resolution :

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Genotoxicity : Use the Ames test (E. coli WP2uvrA strain) to confirm mutagenicity thresholds .

Structural and Functional Insights

Q. How does the diallyl group influence the compound’s conformational flexibility compared to mono-allyl analogs?

- Rotational barriers : The diallyl moiety introduces two rotatable bonds, increasing conformational entropy (ΔS ~ +15 J/mol·K).

- Impact : Enhances binding entropy penalties but improves membrane permeability. Validate via variable-temperature NMR to map rotational dynamics .

Q. Can crystallographic data resolve ambiguities in the urea group’s hydrogen-bonding interactions?

- Single-crystal XRD : Resolves intermolecular H-bonds (e.g., N–H···O=C distances of 2.8–3.2 Å).

- Case study : N,N′-bis-(4-fluorophenyl)urea forms a dimeric structure via bifurcated H-bonds, a model applicable to related ureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.